Cbz-L-phenylglycinal

Description

Properties

CAS No. |

194599-71-8 |

|---|---|

Molecular Formula |

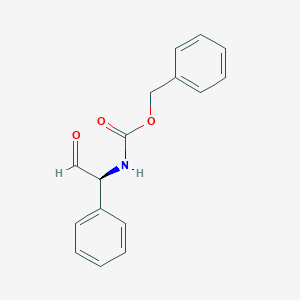

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

benzyl N-[(1S)-2-oxo-1-phenylethyl]carbamate |

InChI |

InChI=1S/C16H15NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-11,15H,12H2,(H,17,19)/t15-/m1/s1 |

InChI Key |

JXMGOQVFHOJMOM-OAHLLOKOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](C=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cbz-L-phenylglycinal can be synthesized through a one-pot method involving the reduction of N-protected α-amino acids. The process typically involves the activation of the amino acid with 1,1’-carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H). This method delivers Cbz-protected amino aldehydes with high yields and complete stereointegrity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of CDI and DIBAL-H remains common due to their efficiency and the high purity of the final product. The reaction conditions, such as temperature and solvent choice, are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Deprotection Reactions

Cbz (carbobenzyloxy) groups are typically removed via:

-

Hydrogenolysis : Catalytic hydrogenation over palladium removes Cbz groups, yielding free amino acids and benzyl alcohol .

-

Enzymatic cleavage : Amidohydrolases like Cbz-ase selectively hydrolyze Cbz groups under mild conditions (pH 7.5, 37°C) .

Key Data for Cbz-L-Phe Deprotection:

| Parameter | Value | Source |

|---|---|---|

| Reaction time (Cbz-ase) | 90 min for complete conversion | |

| By-product formation | Benzyl alcohol (14.2 min HPLC) | |

| Substrate specificity | L-enantiomers only |

Racemization Tendencies

Phenylglycine derivatives exhibit higher racemization rates compared to standard amino acids due to:

-

Stabilization of carbanion intermediates via aromatic conjugation .

-

Base-catalyzed α-proton exchange (e.g., 9x faster than alanine) .

Racemization Rates:

| Compound | Relative Rate (vs. Alanine) | Conditions | Source |

|---|---|---|---|

| Phenylglycine (Phg) | 9.0 | pH 10, 25°C | |

| 4-Hydroxyphenylglycine | 4.5 | pH 10, 25°C |

Coupling Reactions

Cbz-protected amino acids participate in peptide synthesis:

-

DCC-mediated amidation : Cbz-Phe reacts with leucine derivatives in reverse micelles (w₀ = 28 optimal) .

-

TBTU activation : Cbz-L-Phe shows no racemization during T3P/DIPEA-mediated couplings .

Example Reaction Efficiency:

| Coupling System | Yield (%) | Diastereoselectivity (L:D) | Source |

|---|---|---|---|

| TBTU/DIPEA (2 eq.) | 85 | 100:0 | |

| T3P/DIPEA (2 eq.) | 90 | 100:0 |

Biocatalytic Cascades

Sequential deprotection of doubly protected substrates (e.g., Cbz-L-Phe-OtBu):

Structural Insights

-

BS2 esterase : Contains a catalytic triad (Ser189, Glu310, His399) and hydrophobic substrate-binding pocket .

-

Cbz-ase : Proposed di-zinc active site with conserved residues (Asp84, Glu153/154, His120/123/181/396) .

Limitations and Research Gaps

No direct studies on Cbz-L-phenylglycinal were identified. Key unknowns include:

-

Aldehyde reactivity in nucleophilic additions or oxidations.

-

Stability under enzymatic or acidic/basic conditions.

Scientific Research Applications

Synthetic Chemistry Applications

1. Synthesis of Chiral Amino Aldehydes

Cbz-L-phenylglycinal is utilized as a precursor in the synthesis of chiral amino aldehydes. A notable method involves the one-pot reaction using carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H). This method has demonstrated high enantiomeric excess (>97% ee) for various N-protected amino acids, including Cbz-phenylglycinal .

2. Functional Group Transformations

The compound serves as a versatile intermediate for further transformations. For instance, it can be converted into other functionalized derivatives through selective oxidation or reduction processes, thus expanding its utility in organic synthesis .

Medicinal Chemistry Applications

1. Antioxidant and Anti-inflammatory Properties

Research indicates that this compound exhibits antioxidant properties, making it a candidate for developing anti-inflammatory agents. Its structural features allow it to interact with biological systems effectively, potentially modulating inflammatory pathways .

2. Drug Development

The compound's ability to form stable complexes with various biomolecules positions it as a promising scaffold in drug design. Its derivatives have been explored for their potential therapeutic effects against conditions such as diabetes and neurodegenerative diseases .

Materials Science Applications

1. Hydrogel Formation

Recent studies have shown that Cbz-capped peptides, including those derived from this compound, can form supramolecular hydrogels. These hydrogels demonstrate exceptional mechanical properties and self-healing capabilities, making them suitable for biomedical applications such as drug delivery systems and tissue engineering .

2. Nanotechnology Integration

The integration of this compound into nanomaterials has been investigated for enhancing the bioavailability of therapeutic agents. Its ability to modulate the physicochemical properties of nanoparticles can lead to improved drug delivery mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of Cbz-L-phenylglycinal involves its reactivity as an aldehyde and its ability to form Schiff bases with amines. This reactivity is exploited in various synthetic pathways to create complex molecules. The Cbz group provides protection to the amine functionality, allowing selective reactions at the aldehyde site.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Cbz-L-phenylglycinal’s aldehyde group contrasts with the carboxylic acid (-COOH) in Cbz-L-phenylglycine. This distinction significantly impacts reactivity:

- Aldehydes are electrophilic, participating in nucleophilic additions (e.g., formation of imines or oxazolidinones).

- Carboxylic acids are nucleophilic, forming amides or esters.

Comparative molecular data for key analogs are summarized below:

Solubility and Stability

- This compound : Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but lower stability due to aldehyde oxidation susceptibility.

- Cbz-L-phenylglycine : Soluble in aqueous bases (e.g., NaOH) and polar solvents; stable under acidic conditions .

Research Findings and Industrial Relevance

- Pharmaceutical Applications: Cbz-protected amino acids are critical in peptide therapeutics. For example, Cbz-L-phenylglycine derivatives are intermediates in antiviral agents .

- Glycosylation Studies : Cbz-protected aldehydes (e.g., glycinal analogs) are explored in glycan synthesis, leveraging their reactivity for stereoselective glycosidic bond formation .

Biological Activity

Cbz-L-phenylglycinal, also known as N-(carbobenzyloxy)-L-phenylglycine, is a carbamate-protected amino acid derivative that has garnered attention in various fields, including medicinal chemistry and biocatalysis. Its biological activity is primarily associated with its role as a precursor in peptide synthesis and its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Synthesis and Stability

The synthesis of this compound often involves the protection of the amino group to prevent racemization during coupling reactions. Research indicates that using N-Cbz protection enhances stability against racemization compared to other protective groups like N-acetyl . This property is crucial for maintaining the chirality of the amino acid during synthesis.

Table 1: Comparison of Protective Groups in Amino Acid Synthesis

| Protective Group | Racemization Rate | Yield (%) | Comments |

|---|---|---|---|

| N-Cbz | Low | 80-87 | High stability against racemization |

| N-Ac | High | 84 | Prone to racemization |

| N-Boc | Moderate | 75 | Less stable than Cbz |

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Studies indicate that derivatives of phenylglycine exhibit varying degrees of antibacterial properties. For instance, analogs of Cbz-L-phenylglycine showed modest antibacterial activity against certain strains of bacteria, suggesting potential application as an antimicrobial agent .

Enzymatic Hydrolysis

The enzymatic deprotection of this compound has been extensively studied. The use of biocatalysts such as Bacillus BS2 esterase and Sphingomonas Cbz-ase has demonstrated effective hydrolysis of Cbz-protected substrates, yielding free L-phenylalanine with high enantioselectivity. This process highlights the compound's utility in synthesizing L-amino acids from protected precursors .

Table 2: Enzymatic Activity of Cbz-ase on Various Substrates

| Substrate | Conversion (%) | Time (h) | Comments |

|---|---|---|---|

| Cbz-L-Phe | 100 | 0.5 | Complete conversion to L-Phe |

| Cbz-L-Tyr | 100 | 0.5 | Efficient hydrolysis |

| Cbz-L-Ala | 99 | 0.5 | High yield |

| Cbz-D-Ala | <5 | - | Low activity on D-enantiomer |

Case Studies

- Peptide Synthesis : The use of this compound in peptide synthesis has been documented, particularly in forming dipeptides with leucine (Cbz-Phe-Leu). The reaction conditions were optimized to minimize by-products and maximize yield, demonstrating the compound's effectiveness as a building block in peptide chemistry .

- Antimicrobial Applications : A study involving cationic surfactants based on phenylalanine derivatives showed that modifications could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that compounds like this compound could be further explored for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for Cbz-L-phenylglycinal, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Routes : The most common method involves carbobenzyloxy (Cbz) protection of L-phenylglycinol using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in a biphasic system). Alternative routes may employ mixed anhydride or carbodiimide coupling reagents .

- Condition Optimization : Reaction temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometry of the coupling reagent significantly affect yield. Monitor via TLC (Rf ~0.4 in EtOAc/hexane) and confirm purity by HPLC (C18 column, 80:20 H₂O/MeCN) .

Q. How should researchers characterize this compound to confirm structural integrity and chiral purity?

Methodological Answer:

- Structural Confirmation : Use -NMR (δ 7.3–7.1 ppm for aromatic protons, δ 5.1 ppm for Cbz-CH₂) and -NMR. FT-IR (C=O stretch at ~1700 cm⁻¹) validates the carbamate group .

- Chiral Purity : Chiral HPLC (Chiralpak AD-H column, 90:10 n-hexane/isopropanol) or polarimetry ([α] = +15° to +20° in CHCl₃) to ensure >99% enantiomeric excess .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions : Store desiccated at –20°C in amber vials to prevent hydrolysis of the Cbz group. Monitor degradation via periodic HPLC; instability is observed in humid environments (>60% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the enantiomeric excess of this compound in different solvent systems?

Methodological Answer:

- Comparative Analysis : Replicate synthesis in solvents of varying polarity (e.g., DMF vs. THF) and analyze using chiral GC-MS. Contradictions often arise from solvent-induced racemization during workup; quench reactions rapidly with cold acid (1M HCl) to minimize this .

- Meta-Analysis : Systematically review literature using Web of Science filters (2000–2025) to identify trends in solvent-dependent enantioselectivity .

Q. What strategies are effective in minimizing racemization during solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:

- Coupling Reagents : Use HOBt/DIC instead of HATU to reduce base-induced racemization. Monitor via LC-MS for byproducts (e.g., diketopiperazine) .

- Temperature Control : Conduct SPPS at 4°C and limit coupling times to <2 hours. Pre-activate the amino acid in DMF for 5 minutes before resin addition .

Q. What computational models predict the reactivity of this compound in novel peptide coupling reagents?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states during carbamate formation. Compare activation energies for reagents like EDCI vs. DCC .

- Machine Learning : Train models on existing kinetic data (e.g., reaction rate vs. pKa of coupling agents) to predict optimal conditions for new reagents .

Data Contradiction & Literature Review Guidance

- Addressing Conflicts : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies. For example, discrepancies in enantiomeric excess may stem from unaccounted humidity levels during synthesis .

- Literature Gaps : Prioritize primary sources (e.g., Journal of Organic Chemistry) over reviews. Use SciFinder keyword alerts ("this compound AND racemization") to track emerging data .

Experimental Design Best Practices

- Reproducibility : Follow protocols from Med. Chem. Commun. (2018) for graphical abstracts: include reaction schematics but avoid overcrowding with structures .

- Ethical Compliance : For studies involving human subjects (e.g., peptide therapeutics), ensure IRB approval and document participant selection criteria (age, health status) per NIH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.